molecular formula C11H20N2 B074133 3,5-di-tert-butyl-1H-pyrazole CAS No. 1132-14-5

3,5-di-tert-butyl-1H-pyrazole

Cat. No. B074133
CAS RN: 1132-14-5
M. Wt: 180.29 g/mol
InChI Key: UEQDCVLVDQENIN-UHFFFAOYSA-N
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Description

3,5-di-tert-butyl-1H-pyrazole is a chemical compound with the molecular formula C11H20N2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A high-yield, solvent-free approach to the synthesis of 1,3,5-trisubstituted pyrazoles, including 3,5-di-tert-butyl-1H-pyrazole, has been reported . This method involves the solvent-free condensation of the appropriate precursors .


Molecular Structure Analysis

The molecular structure of 3,5-di-tert-butyl-1H-pyrazole consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI representation of the molecule is InChI=1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-di-tert-butyl-1H-pyrazole is 180.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 180.162648646 g/mol . The topological polar surface area is 28.7 Ų .

Scientific Research Applications

Organic Synthesis

“3,5-di-tert-butyl-1H-pyrazole” is a valuable compound in organic synthesis . It is used in the production of various organic compounds and serves as a building block in the synthesis of more complex molecules .

Polymerization Inhibitor

It is used as a polymerization inhibitor in the production of monomers such as styrene and butadiene . This helps control the rate of polymerization, preventing the reaction from becoming too vigorous and potentially dangerous .

Synthesis of Enantioselective Compounds

“3,5-di-tert-butyl-1H-pyrazole” is used as an additive in the synthesis of enantioselective 1,2-oxazinanes, and isoxazolidines via asymmetric nitroso aldol reaction using L-proline as a catalyst . This is important in the production of chiral compounds, which are crucial in many areas of chemistry and biology .

Core Element in Pyrazole Derivatives

Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . “3,5-di-tert-butyl-1H-pyrazole” is one of the pyrazole derivatives that hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Biological Activities

Pyrazoles and their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, “3,5-di-tert-butyl-1H-pyrazole” could potentially be used in the development of new drugs with these properties .

Food Packaging Material

Although not directly related to “3,5-di-tert-butyl-1H-pyrazole”, it’s worth noting that similar compounds, such as “3,5-di-tert-butyl-4-hydroxyphenylpropionate”, are used in food contact materials, such as plastic food packaging . This suggests that “3,5-di-tert-butyl-1H-pyrazole” could potentially have similar applications.

Future Directions

While specific future directions for 3,5-di-tert-butyl-1H-pyrazole are not mentioned in the available resources, pyrazoles in general are gaining more attention in the field of medicinal chemistry due to their diverse chemical, biological, agrochemical, and pharmacological properties .

properties

IUPAC Name

3,5-ditert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQDCVLVDQENIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150315
Record name 3,5-Di-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-di-tert-butyl-1H-pyrazole

CAS RN

1132-14-5
Record name 3,5-Di-t-butylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Di-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-di-tert-butyl-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do the tert-butyl groups in 3,5-di-tert-butyl-1H-pyrazole influence its coordination behavior?

A1: The bulky tert-butyl groups in the 3 and 5 positions of the pyrazole ring exert significant steric hindrance around the nitrogen donor atoms. This steric effect has been shown to impact the coordination geometry and reactivity of metal complexes containing this ligand. For instance, in the compound dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN2)cobalt(II), the bulky tert-butyl groups force the formation of intramolecular hydrogen bonds between the pyrazole nitrogen atoms and the chloride ligands, a feature not observed in less sterically hindered analogs [].

Q2: Can 3,5-di-tert-butyl-1H-pyrazole act as a Lewis base?

A2: Yes, the pyrazole ring in 3,5-di-tert-butyl-1H-pyrazole retains its Lewis basic character despite the bulky substituents. Research has shown that it can react with Lewis acids such as bis(pentafluorophenyl)borane, forming zwitterionic adducts. These adducts exhibit interesting reactivity, including the ability to activate small molecules such as carbon dioxide [].

Q3: Are there any reported crystallographic studies on 3,5-di-tert-butyl-1H-pyrazole derivatives?

A3: Yes, multiple studies have investigated the crystal structures of 3,5-di-tert-butyl-1H-pyrazole derivatives. These studies reveal key information about the molecular geometry, intermolecular interactions (such as hydrogen bonding), and packing arrangements in the solid state. For example, the crystal structure of 3,5-Di-tert-butyl-1H-pyrazole-4-carbo­nitrile highlights the linear geometry of the cyano group and the presence of N—H⋯N hydrogen bonds that lead to the formation of inversion dimers in the crystal lattice []. Similarly, crystallographic analysis of 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, synthesized via a solvent-free method, reveals a head-to-tail arrangement of molecules driven by hydrogen bonding, forming chains within the crystal structure [].

Q4: Has 3,5-di-tert-butyl-1H-pyrazole been explored in the context of frustrated Lewis pair chemistry?

A4: Absolutely. The combination of the Lewis basic pyrazole nitrogen and the steric bulk provided by the tert-butyl groups makes 3,5-di-tert-butyl-1H-pyrazole a suitable candidate for frustrated Lewis pair (FLP) chemistry. Researchers have successfully synthesized a bifunctional FLP by reacting 3,5-di-tert-butyl-1H-pyrazole with bis(pentafluorophenyl)borane. This FLP demonstrates the ability to activate dihydrogen heterolytically and engage in the fixation of small molecules like carbon dioxide [, ].

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